
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Overview
Description
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide, also known as GSK-J4, is a potent inhibitor of the histone demethylase JMJD3 and UTX. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide inhibits the histone demethylase JMJD3 and UTX by binding to their active sites. This inhibition leads to the accumulation of H3K27me3, a repressive histone mark, and the suppression of gene expression. This mechanism of action has been extensively studied and validated in various cellular and animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, this compound has been shown to modulate the activity of immune cells, leading to a reduction in autoimmune responses.
Advantages and Limitations for Lab Experiments
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in various biological processes. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide. One direction is the development of more potent and selective inhibitors of JMJD3 and UTX. Another direction is the investigation of the role of JMJD3 and UTX in other diseases and biological processes. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the development of more soluble formulations of this compound may expand its use in various experimental settings.
Conclusion
This compound is a potent inhibitor of the histone demethylase JMJD3 and UTX. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for the study of this compound, which may lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the histone demethylase JMJD3 and UTX, which are overexpressed in several types of cancer. In inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, this compound has been shown to modulate the activity of immune cells, leading to a reduction in autoimmune responses.
properties
IUPAC Name |
N-(3-chloro-2H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N3O2S/c16-13-11-6-9(1-2-12(11)23-24-13)25-28(26,27)10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGGWAQBJFQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



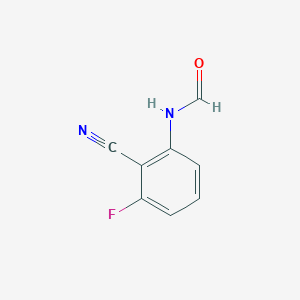

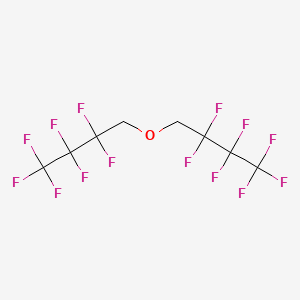
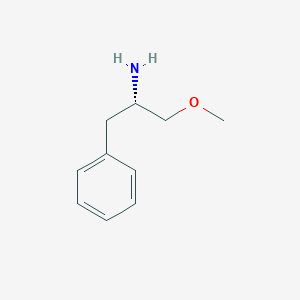
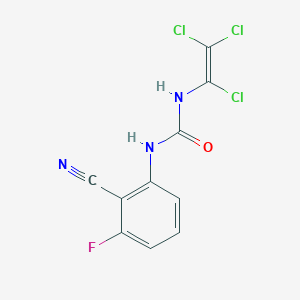
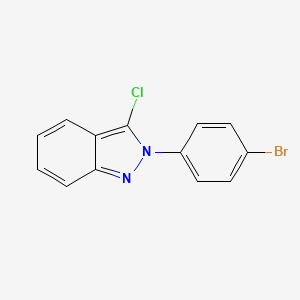
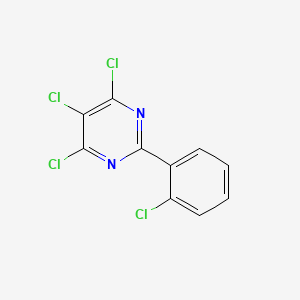
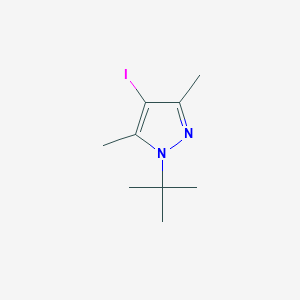
![N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide](/img/structure/B3042570.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042571.png)
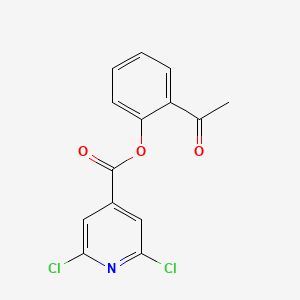
![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![6-Chloro-N-(2-[(2-chloro-6-fluorobenzyl)thio]ethyl)hexanamide](/img/structure/B3042576.png)
![[(E)-[3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-ylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3042577.png)